2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is an organic compound with a complex structure that includes a pyrimidine ring, a bromophenoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-bromophenol and methylpyrimidine derivatives.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines under controlled conditions.
Attachment of the Bromophenoxy Group: This step involves the reaction of the pyrimidine intermediate with 2-bromophenol, typically in the presence of a base to facilitate the substitution reaction.
Final Coupling with Phenol Derivative: The final step involves coupling the intermediate with a phenol derivative, often using a catalyst to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The amino and bromophenoxy groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted pyrimidine and phenol derivatives.
Scientific Research Applications
2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoylpyridine: Shares the bromophenoxy and amino groups but differs in the overall structure.
2-Amino-5-bromophenyl-pyridin-2-ylmethanone: Similar in having the bromophenyl and amino groups but with a different core structure.
Uniqueness
2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to its combination of a pyrimidine ring, bromophenoxy group, and phenol group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-12(2)11-27-14-8-9-15(17(26)10-14)19-20(13(3)24-21(23)25-19)28-18-7-5-4-6-16(18)22/h4-10,26H,1,11H2,2-3H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRPOLXZULZPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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